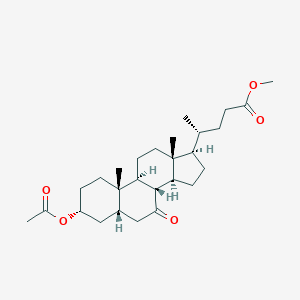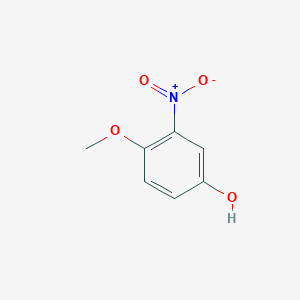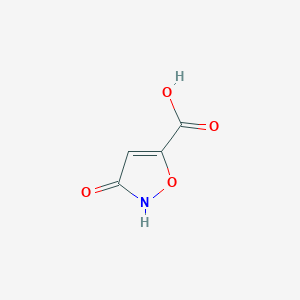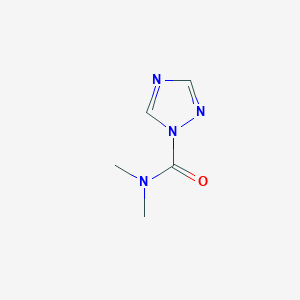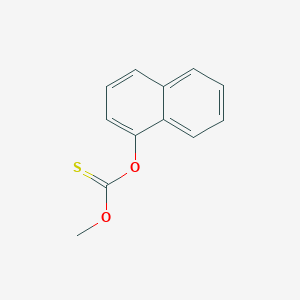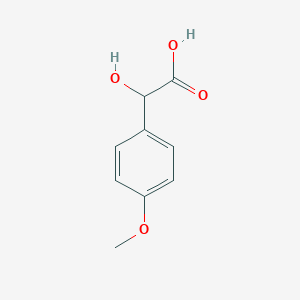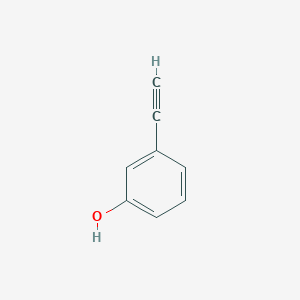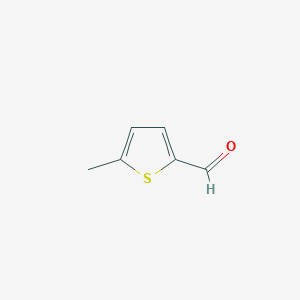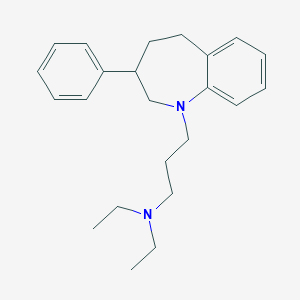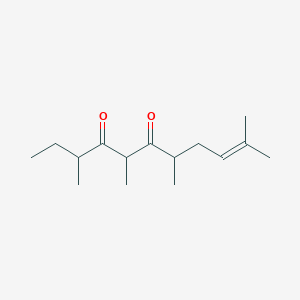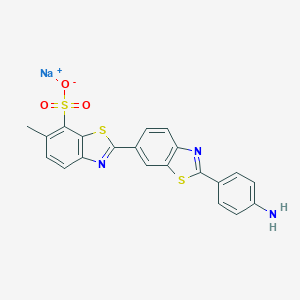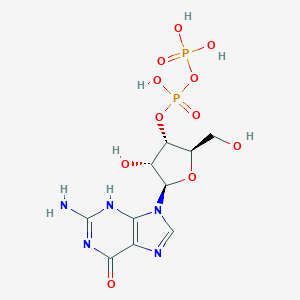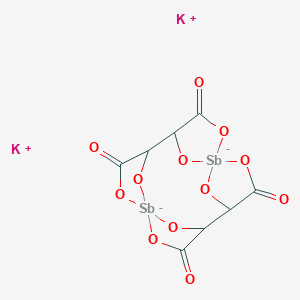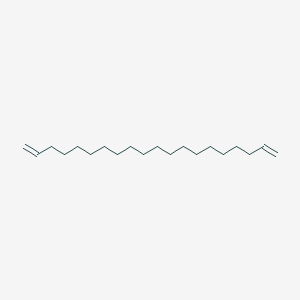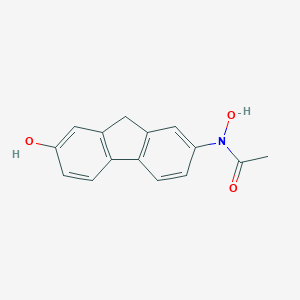
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, is a chemical compound that combines the properties of acetohydroxamic acid and a hydroxyfluorenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, typically involves the reaction of acetohydroxamic acid with a hydroxyfluorenyl derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product. Common reagents used in the synthesis include hydroxylamine, acetic anhydride, and fluorenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy and fluorenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds .
Applications De Recherche Scientifique
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetohydroxamic acid: Known for its enzyme inhibitory properties.
Hydroxyfluorenyl derivatives: Studied for their biological activities and chemical reactivity.
Uniqueness
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide, is unique due to the combination of acetohydroxamic acid and hydroxyfluorenyl groups, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Propriétés
Numéro CAS |
14461-87-1 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16(19)12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18-19H,6H2,1H3 |
Clé InChI |
KJDSJSJRZDCXPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O)O |
Key on ui other cas no. |
14461-87-1 |
Synonymes |
N-Hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


